Etoprine
Overview
Description
Etoprine is a diaminopyrimidine compound known for its lipid-soluble properties and its role as an inhibitor of dihydrofolate reductase. This compound has been studied for its potential antineoplastic activity, particularly in affecting spermatogenesis and inducing infertility in male rodents .
Preparation Methods
Etoprine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of 3,4-dichlorophenylacetonitrile as a starting material. The reaction conditions include the use of lithium diisopropylamide in tetrahydrofuran at -78°C, followed by further reactions in dioxane at 20°C and dimethyl sulfoxide at 80°C . This method highlights the importance of precise temperature control and the use of specific solvents to achieve the desired product.
Chemical Reactions Analysis
Etoprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Etoprine has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the kinetics and mechanisms of dihydrofolate reductase inhibition.
Biology: The compound’s effects on spermatogenesis and infertility in male rodents have been a focus of biological research.
Medicine: this compound’s potential antineoplastic activity makes it a candidate for cancer research, particularly in targeting dihydrofolate reductase.
Industry: this compound’s lipid-soluble properties make it useful in developing formulations for drug delivery systems.
Mechanism of Action
Etoprine exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents the incorporation of deoxyuridine into DNA, thereby disrupting the replication process. This mechanism is particularly effective in rapidly dividing cells, making this compound a potential antineoplastic agent .
Comparison with Similar Compounds
Etoprine is similar to other diaminopyrimidine compounds such as pyrimethamine and mthis compound. These compounds also inhibit dihydrofolate reductase but differ in their lipophilicity and pharmacokinetic properties. For example:
Pyrimethamine: Primarily used as an antimalarial drug, it has a lower lipophilicity compared to this compound.
Mthis compound: Known for its longer plasma half-life, mthis compound is another potent inhibitor of dihydrofolate reductase.
This compound’s unique combination of high lipophilicity and strong binding affinity to plasma proteins distinguishes it from these similar compounds.
Properties
CAS No. |
18588-57-3 |
---|---|
Molecular Formula |
C12H12Cl2N4 |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H12Cl2N4/c1-2-9-10(11(15)18-12(16)17-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H4,15,16,17,18) |
InChI Key |
PXLPCZJACKUXGP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
18588-57-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BW 2760 DDEP ethodichlorophen etoprine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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